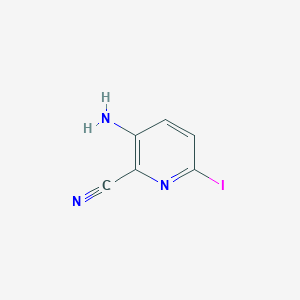

3-Amino-2-cyano-6-iodopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H4IN3 |

|---|---|

Molecular Weight |

245.02 g/mol |

IUPAC Name |

3-amino-6-iodopyridine-2-carbonitrile |

InChI |

InChI=1S/C6H4IN3/c7-6-2-1-4(9)5(3-8)10-6/h1-2H,9H2 |

InChI Key |

VXSPLQGRMWZUJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1N)C#N)I |

Origin of Product |

United States |

Foundational & Exploratory

Structural Divergence & Synthetic Utility: 3-Amino-2-cyano-6-iodopyridine vs. 3-Amino-6-cyanopyridine

[1]

Executive Summary

In the high-stakes landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), the selection of a pyridine scaffold is rarely a trivial choice.[1] This guide analyzes the structural and synthetic divergence between two potent intermediates: 3-Amino-2-cyano-6-iodopyridine (Molecule A) and 3-Amino-6-cyanopyridine (Molecule B) .[1]

While they share a core pyridine ring and amino/cyano functionalities, their substitution patterns dictate entirely different synthetic destinies.[2] Molecule A is a "trifunctional warhead," offering an orthogonal handle (iodine) for cross-coupling and a vicinal amino-cyano motif for heterocycle annulation.[1] Molecule B , conversely, serves as a "distal linker," primarily utilized to modulate polarity and extend binding interactions in the ATP-binding pocket of kinases without the steric bulk of an ortho-nitrile.[2]

Part 1: Structural & Electronic Analysis[1][2][3]

The positional isomerism of the cyano group and the presence of the iodine atom fundamentally alter the electronic landscape of the pyridine ring.[2]

Structural Comparison

The following diagram illustrates the numbering and steric environment of both scaffolds. Note the "crowded" C2-C3 sector in Molecule A compared to the "open" nature of Molecule B.[1]

Caption: Structural deconstruction highlighting the tri-functional nature of Molecule A versus the linear polarity of Molecule B.

Physicochemical Properties Matrix[1][2][4]

| Feature | Molecule A (2-CN, 6-I) | Molecule B (6-CN) | Impact on Drug Design |

| Electronic Character | Highly electron-deficient (CN + I withdrawal).[1] | Moderately electron-deficient.[1] | Molecule A is more susceptible to nucleophilic aromatic substitution (SNAr) at C4/C6.[1][2] |

| pKa (Pyridine N) | ~1.5 - 2.0 (Predicted) | ~2.5 - 3.0 (Predicted) | Both are weak bases, but Molecule A is less likely to protonate at physiological pH due to the ortho-CN effect.[1] |

| Annulation Potential | High: Vicinal CN/NH2 allows cyclization to pyrido[2,3-d]pyrimidines.[1] | Null: Distal CN/NH2 prevents direct bicyclic formation.[1][2] | Molecule A is a precursor for fused heterocycles; Molecule B is a side-chain motif.[1] |

| Synthetic Handles | 3 (NH2, CN, I) | 2 (NH2, CN) | The Iodine in A allows for modular library generation via Pd-catalysis.[2] |

Part 2: Synthetic Protocols (The "How-To")

Protocol A: Synthesis of this compound

Targeting the "Halogen Handle" via Regioselective Iodination.[1]

Rationale: Direct iodination of 3-aminopyridine-2-carbonitrile is the most efficient route.[1] The amino group at C3 activates the C6 position (para-directing), while the C2-nitrile blocks the ortho position.

Reagents:

-

Precursor: 3-Amino-2-pyridinecarbonitrile (CAS: 55338-73-3 isomer)[1]

-

Iodinating Agent: N-Iodosuccinimide (NIS)[1]

-

Solvent: Acetonitrile (MeCN) or DMF

-

Catalyst: TFA (Trifluoroacetic acid) - 10 mol%[1]

Step-by-Step:

-

Dissolution: Dissolve 3-amino-2-pyridinecarbonitrile (1.0 eq) in MeCN (0.5 M concentration).

-

Activation: Add TFA (0.1 eq). The acid activates the NIS and protonates the pyridine N marginally, but the amino group dominates the directing effect.[2]

-

Iodination: Add NIS (1.1 eq) portion-wise at 0°C to control the exotherm.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via LCMS for the appearance of the M+126 peak (Iodine mass).

-

Quench: Quench with 10% aqueous sodium thiosulfate (Na2S2O3) to remove excess iodine/NIS.

-

Workup: Extract with Ethyl Acetate. The product, This compound , precipitates or crystallizes upon concentration.[1]

Protocol B: Synthesis of 3-Amino-6-cyanopyridine

Targeting the "Distal Linker" via Nitro Reduction.[1]

Rationale: This molecule is best accessed by reducing the corresponding nitro-cyano precursor.[1] This avoids the difficulty of selectively introducing a nitrile at C6 of an aminopyridine.[2]

Reagents:

-

Precursor: 2-Cyano-5-nitropyridine (CAS: 100367-39-3)[1]

-

Catalyst: 10% Pd/C or Fe/NH4Cl (for milder conditions)[2]

-

Hydrogen Source: H2 gas (balloon) or Ammonium Formate

Step-by-Step:

-

Suspension: Suspend 2-cyano-5-nitropyridine (1.0 eq) in Methanol.

-

Catalyst Addition: Carefully add 10% Pd/C (5 wt% loading) under Nitrogen.[1]

-

Reduction: Introduce H2 atmosphere. Critical Caution: Monitor strictly.[1] Over-reduction can reduce the nitrile (-CN) to the amine (-CH2NH2).[1] Stop immediately upon consumption of starting material (approx. 2-4 hours).[1]

-

Filtration: Filter through Celite to remove Pd.[1]

-

Purification: Concentrate the filtrate. 3-Amino-6-cyanopyridine is typically obtained as a light brown solid requiring minimal purification.[1]

Part 3: Reactivity Profiles & Strategic Applications

The choice between A and B is a choice between building a core vs. decorating a periphery .[1]

The "Magic Pair": Annulation of Molecule A

The defining feature of Molecule A is the 2-cyano-3-amino motif.[1] This is the "gold standard" precursor for synthesizing 4-aminopyrido[2,3-d]pyrimidines , a scaffold seen in inhibitors of CDK4/6 and mTOR.[1]

-

Mechanism: The amino group attacks a formamidine or urea equivalent, followed by intramolecular attack on the nitrile.[2]

-

Result: Formation of a fused bicyclic system with the Iodine atom preserved at position 7 (new numbering), ready for further functionalization.

The "Linear Extension": Utility of Molecule B

Molecule B cannot cyclize across the 2,3-bond because the nitrile is at C6.[2] Its primary utility is in:

-

Amide Coupling: The C3-amine is coupled with carboxylic acids to form amide linkers.[1]

-

Kinase Hinge Binding: The pyridine nitrogen and the C3-amide NH often form a donor-acceptor motif for the kinase hinge region.[1] The C6-nitrile projects into the solvent front or a hydrophobic pocket, improving metabolic stability compared to a halogen.[1]

Comparative Reaction Workflow

Caption: Synthetic divergence. Molecule A enables bicyclic core formation and cross-coupling, while Molecule B is restricted to linear derivatization.[2]

References

-

Synthesis of 3-Aminopyridine Derivatives

-

Pyrido[2,3-d]pyrimidines in Cancer Therapy

- Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]pyrimidine Deriv

- Source:Molecules (MDPI), 2020.

- Relevance: Details the cyclization of 2-cyano-3-aminopyridines into bioactive fused heterocycles.

-

Iodination Methodologies for Aminopyridines

-

Source:Journal of Medicinal Chemistry (Various patents referencing this compound as an intermediate for SHP2 and PI3K inhibitors).[1]

- Context: Confirms the use of NIS/TFA or I2/Periodic acid for regioselective iodination

-

-

Reactivity of 2-Amino-3-cyanopyridines vs Isomers

Precision Functionalization of the Pyridine Core: The 2-Amino-3-cyano-5-iodopyridine Scaffold

Executive Summary

The 2-amino-3-cyano-5-iodopyridine (IUPAC: 2-amino-5-iodonicotinonitrile) scaffold represents a "privileged structure" in modern medicinal chemistry.[1] It serves as a trifunctional molecular chassis, offering orthogonal reactivity at three distinct sites: the nucleophilic exocyclic amine (C2), the electrophilic cyano group (C3), and the halogen-labile iodine (C5).

This guide analyzes the electronic architecture that makes this scaffold unique, specifically the "push-pull" dynamics that facilitate its use as a precursor for pyrido[2,3-d]pyrimidines (7-azaquinazolines)—a chemotype heavily utilized in kinase inhibitor discovery (e.g., PIM-1, CDK inhibitors). Furthermore, we explore the underutilized potential of the C5-iodine atom as a halogen bond donor in structure-based drug design (SBDD).

Electronic Architecture: The "Push-Pull" System

The utility of this scaffold stems from the competing electronic effects of its substituents. Understanding these vectors is critical for predicting reactivity and pKa modulation.[1]

Electronic Vector Analysis[1]

-

C2-Amino Group (+M Effect): A strong mesomeric donor.[1] It pushes electron density into the pyridine ring, activating the C5 position for electrophilic attack (essential for synthesis) and serving as a hydrogen bond donor (HBD) in biological settings.

-

C3-Cyano Group (-M/-I Effect): A strong electron-withdrawing group.[1] It pulls density via induction and resonance.[1] This significantly lowers the LUMO energy of the system, facilitating nucleophilic attack at the C2-amine during annulation reactions.

-

C5-Iodine Atom (Polarizability): While weakly deactivating, the iodine atom provides a large, soft electron cloud. Crucially, the electron-deficient nature of the pyridine ring (exacerbated by the 3-CN group) enhances the

-hole on the iodine, making it a potent halogen bond donor.

pKa Modulation and Hinge Binding

Unsubstituted 2-aminopyridine has a pKa

-

Consequence: At physiological pH (7.4), the ring nitrogen remains unprotonated. This preserves the "Donor-Acceptor" (DA) hydrogen bonding motif required for binding to the hinge region of kinase ATP-binding pockets.

Visualization: Electronic Vector Map[1]

Figure 1: Vector map illustrating the electronic push-pull dynamics.[1][2] The C3-Cyano group enhances the acidity of the NH2 protons and activates the C5-Iodine for halogen bonding.

Synthetic Access & Regiocontrol[1]

The synthesis of 2-amino-3-cyano-5-iodopyridine relies on the regioselective iodination of the commercially available 2-amino-3-cyanopyridine parent.

The Regioselectivity Challenge

Electrophilic Aromatic Substitution (EAS) on pyridines is notoriously difficult due to the electron-deficient ring. However, the C2-amino group activates the ring.

-

C3 Position: Blocked by the cyano group.[1]

-

C5 Position: Para to the amino group.[1] This is the most activated position.[1]

-

Reagent Choice: Standard

often requires harsh oxidants.[1] N-Iodosuccinimide (NIS) is the preferred reagent for mild, regioselective iodination in polar aprotic solvents.

Experimental Protocol: Regioselective Iodination

Objective: Synthesis of 2-amino-5-iodonicotinonitrile (Scale: 10 mmol).

-

Setup: Charge a 100 mL round-bottom flask with 2-amino-3-cyanopyridine (1.19 g, 10.0 mmol) and Acetonitrile (MeCN) (20 mL).

-

Addition: Cool the solution to 0°C. Add N-Iodosuccinimide (NIS) (2.48 g, 11.0 mmol, 1.1 equiv) portion-wise over 10 minutes to avoid exotherm.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS (

).[1] -

Quench: Pour the reaction mixture into saturated aqueous

(50 mL) to reduce unreacted iodine species. -

Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Water to yield the product as a beige solid.

-

Yield Target: >85%

-

Purity: >98% (HPLC)

-

Reactivity Profile: The Molecular Toolbox

This scaffold offers a "plug-and-play" system for medicinal chemists.[1] The reactivity can be bifurcated into Ring Construction (C2/C3) and Side-Chain Decoration (C5).

C5-Functionalization: Palladium Cross-Coupling

The C5-iodine is an excellent leaving group for Pd-catalyzed reactions.[1]

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1][3]

-

Conditions:

, -

Note: The free amine at C2 can poison catalysts; sometimes protection (e.g., Boc) is required, but modern catalysts like XPhos Pd G2 often tolerate the free amine.

-

-

Sonogashira: Introduction of alkynes (rigid linkers).[1]

C2/C3-Annulation: Heterocycle Formation

The vicinal amino-cyano motif is the precursor to pyrido[2,3-d]pyrimidines .

-

Hydrolysis: The nitrile can be hydrolyzed to the amide (

) using -

Cyclization: Reaction with formamide, urea, or guanidine closes the pyrimidine ring.

Visualization: Synthetic Workflow

Figure 2: Divergent synthetic pathways available from the core scaffold.

Medicinal Chemistry Applications

Kinase Inhibitor Design

The pyrido[2,3-d]pyrimidine system derived from this scaffold mimics the adenine ring of ATP.

-

Mechanism: The N1 and the exocyclic amine (after cyclization) form a bidentate H-bond network with the kinase hinge region (e.g., Glu/Leu residues).

-

Reference: This core is isosteric with quinazolines (e.g., Gefitinib) but offers different solubility and metabolic profiles due to the pyridine nitrogen.

Halogen Bonding (XB) in Drug Design

The C5-iodine is not merely a synthetic handle; it is a functional pharmacophore.[1]

-

The Sigma Hole: The strong electron-withdrawing effect of the C3-cyano group depletes electron density from the C5-iodine, enlarging its

-hole (a region of positive electrostatic potential along the C-I axis). -

Interaction: This positive patch can form highly directional non-covalent interactions with backbone carbonyl oxygens (Lewis bases) in the protein target.[1]

-

Strength: In this specific scaffold, the XB interaction strength can rival that of a weak hydrogen bond (1–5 kcal/mol), improving potency and selectivity.

Data Summary Table[1]

| Property | Value/Characteristic | Relevance to Drug Discovery |

| MW | 245.02 Da | Fragment-based drug design (FBDD) friendly.[1] |

| ClogP | ~1.3 | Optimal lipophilicity for oral bioavailability. |

| pKa (Ring N) | < 3.0 (Est.)[1] | Remains neutral at pH 7.4; reduces non-specific binding.[1] |

| H-Bond Donors | 1 (NH2) | Critical for hinge binding.[1] |

| H-Bond Acceptors | 2 (Ring N, CN) | Solvation and target interaction.[1] |

| XB Potential | High | C5-Iodine is activated by C3-CN for carbonyl interaction.[1] |

References

-

Synthesis of 2-Amino-5-iodonicotinonitrile

-

Halogen Bonding in Drug Design

-

Kinase Inhibitor Scaffolds

-

Application: "Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects." Journal of Biochemical and Molecular Toxicology. Link

-

-

Electronic Properties of Aminopyridines

Sources

- 1. 2-Amino-3-cyanopyridine | C6H5N3 | CID 818259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijssst.info [ijssst.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 6. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

A Senior Scientist's Guide to Novel Pyridine Building Blocks in Modern Heterocyclic Synthesis

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged pharmacophore. The evolution of synthetic organic chemistry has ushered in an era of novel pyridine-based building blocks, empowering chemists to construct complex heterocyclic systems with unprecedented efficiency and precision. This guide provides an in-depth analysis of these advanced building blocks, focusing on their strategic application in drug discovery and process development. We will explore the causality behind experimental choices, present field-proven protocols, and offer insights into the future of pyridine chemistry.

The Enduring Significance of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is an isostere of benzene, found in a vast array of natural products, including vitamins like niacin and alkaloids such as nicotine.[3] In pharmaceuticals, its presence can enhance molecular properties such as solubility, metabolic stability, and protein-binding affinity.[1][4] This has led to the incorporation of pyridine moieties into a wide range of therapeutic agents, from cardiovascular drugs to anticancer and antibacterial agents.[2] The development of new synthetic methods to create functionalized pyridines is therefore a critical endeavor in the pursuit of next-generation therapeutics.[4][5]

The Evolving Landscape of Pyridine Building Blocks

The strategic disconnection of complex target molecules often leads back to a core set of functionalized pyridine starting materials. Modern synthetic chemistry has expanded this toolbox significantly.

Pyridyl Cross-Coupling Partners: Boronates, Silanes, and Stannanes

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are among the most powerful tools for C-C bond formation.[6][7] The choice of the organometallic partner is crucial for success.

-

Pyridylboronic Acids and Esters: These are the most common coupling partners due to their general stability and low toxicity.[8] However, 2-pyridylboronic acids can be prone to protodeboronation.

-

Expert Insight: To circumvent instability, consider using more robust boronate esters, such as pinacol or MIDA (N-methyliminodiacetic acid) boronates. MIDA boronates, in particular, offer a "slow-release" mechanism of the active boronic acid, minimizing decomposition and improving yields in challenging couplings.[6]

-

-

Pyridylsilanes and Stannanes: While less common, these reagents offer alternative reactivity profiles. Stannanes (Stille coupling) are highly reactive but suffer from toxicity concerns. Silanes (Hiyama coupling) are non-toxic, but their activation often requires harsh conditions.

Pyridine N-Oxides: Activating the Ring for Selective Functionalization

The nitrogen atom in pyridine is a powerful directing group, facilitating functionalization at the C2 position.[9] Pyridine N-oxides further enhance this directing effect and open up new avenues for regioselectivity.

-

C-H Activation: The N-oxide group can direct transition metal catalysts (e.g., Pd, Rh, Ru) to activate the C-H bonds at the C2 and even the more challenging distal C3 and C4 positions.[9] This allows for the direct introduction of alkyl, aryl, and other functional groups without prior halogenation, increasing atom economy.[10]

-

Reissert-Henze Type Reactions: Activation of the N-oxide with an acylating agent generates a reactive N-acyloxypyridinium salt. This intermediate is susceptible to nucleophilic attack, enabling the introduction of functionalities like cyano or ethynyl groups, primarily at the C2 position.[11]

Pyridinium Salts and Ylides: Gateways to Cycloadditions

Pyridinium salts, formed by the alkylation of pyridines, are precursors to highly reactive pyridinium ylides.[4] These ylides are 1,3-dipoles and are exceptionally useful in cycloaddition reactions for building fused heterocyclic systems.[12]

-

[3+2] Cycloadditions: Pyridinium ylides react readily with electron-deficient alkynes or alkenes to form dihydroindolizine intermediates, which often aromatize to form stable indolizine cores.[13][14] This is a powerful method for rapidly constructing complex N-fused heterocycles.[15]

-

Zwitterionic Building Blocks: More recently, stable pyridinium 1,4-zwitterions have emerged as versatile building blocks for various cycloaddition and cascade reactions, prized for their air stability and ease of handling.[16]

Key Synthetic Methodologies & Mechanistic Insights

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. Here, we detail protocols for key transformations.

Protocol: Suzuki-Miyaura Coupling of a 2-Pyridylboronate

This protocol provides a robust starting point for coupling 2-pyridyl nucleophiles, which are notoriously challenging.[17]

Objective: To couple 2-(pinacolboryl)pyridine with 4-bromoanisole.

Materials:

-

2-(Pinacolboryl)pyridine (1.2 equiv)

-

4-Bromoanisole (1.0 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄, 2.0 equiv)

-

1,4-Dioxane (Anhydrous)

-

Water

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add Pd(OAc)₂ and SPhos. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add 4-bromoanisole, 2-(pinacolboryl)pyridine, and K₃PO₄.

-

Solvent Addition: Add anhydrous 1,4-dioxane and a small amount of water (typically 10:1 dioxane:water). Causality Note: The water is crucial for the hydrolysis of the boronate ester and plays a role in the transmetalation step.

-

Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes. Causality Note: Removing dissolved oxygen prevents the oxidative degradation of the phosphine ligand and the palladium catalyst.

-

Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Catalytic Cycle Visualization:

Protocol: In Situ Generation and Cycloaddition of a Pyridinium Ylide

This protocol demonstrates the rapid construction of an indolizine scaffold.

Objective: To synthesize diethyl 2-phenylindolizine-1,3-dicarboxylate.

Materials:

-

Pyridine (1.0 equiv)

-

Ethyl 2-bromo-2-phenylacetate (1.0 equiv)

-

Diethyl acetylenedicarboxylate (1.1 equiv)

-

Triethylamine (Et₃N, 1.5 equiv)

-

Acetonitrile (Anhydrous)

Step-by-Step Methodology:

-

Salt Formation: In a round-bottom flask, dissolve pyridine and ethyl 2-bromo-2-phenylacetate in anhydrous acetonitrile. Stir at room temperature for 2-4 hours to form the pyridinium salt precipitate. Causality Note: This step forms the ylide precursor. The reaction can be heated gently to accelerate salt formation if necessary.

-

Ylide Generation and Trapping: Cool the mixture in an ice bath. Add diethyl acetylenedicarboxylate. Then, add triethylamine dropwise over 10 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. A deep color change (often to dark red or brown) indicates the formation of the ylide and subsequent reaction. Causality Note: The base deprotonates the pyridinium salt at the carbon alpha to the ester and phenyl groups, generating the transient 1,3-dipolar ylide in situ. The ylide is immediately trapped by the electron-poor alkyne (the dipolarophile).

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with 1M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the highly fluorescent indolizine product.

Mechanistic Visualization:

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]

- 12. researchgate.net [researchgate.net]

- 13. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Regioselective iodination of 3-amino-2-cyanopyridine protocols

Application Note: Strategic Regiocontrol in the Iodination of 3-Amino-2-Cyanopyridine

Part 1: Executive Summary & Strategic Analysis

The iodination of 3-amino-2-cyanopyridine (3-amino-2-pyridinecarbonitrile) presents a classic "push-pull" conflict in heterocyclic chemistry. The substrate contains three competing electronic directors:

-

Pyridine Nitrogen (N1): Electron-withdrawing, deactivates the ring toward Electrophilic Aromatic Substitution (EAS).

-

Nitrile Group (-CN at C2): Strong electron-withdrawing group (EWG), further deactivating the ring but directing meta relative to itself.

-

Amino Group (-NH₂ at C3): Strong electron-donating group (EDG), activating the ring and directing ortho/para.

The Regioselectivity Challenge: Standard pyridine iodination typically targets the C3 or C5 positions.[1] However, in this scaffold, the C3 position is occupied. The challenge is to selectively iodinate the C6 position (para to the amine) while avoiding the sterically hindered C4 position (ortho to the amine) or over-iodination (C4,6-diiodo species).

This guide details two validated protocols:

-

Protocol A (NIS-Mediated): High regioselectivity for the C6-monoiodinated product.

-

Protocol B (

/Periodic Acid): A scalable, oxidative method that may access the di-iodo derivative or push conversion on deactivated substrates.

Part 2: Mechanistic Logic & Regiocontrol

To achieve regioselectivity, one must understand the cooperative directing effects.

-

The Amino Effect (C3): Directs to C2 (Blocked), C4 (Ortho), and C6 (Para).

-

The Nitrile Effect (C2): Deactivates the ring but directs meta to itself, which corresponds to C4 and C6 .

-

The Steric Factor: C4 is "sandwiched" between the amino group and the C5 proton. C6 is adjacent to the ring nitrogen but is sterically more accessible.

Diagram 1: Electronic Directing Vectors & Resonance

Figure 1: Mechanistic map showing the cooperative directing effects of the amino and nitrile groups favoring C6 substitution.

Part 3: Experimental Protocols

Protocol A: High-Fidelity Regioselective Iodination (NIS Method)

Best for: Discovery chemistry, high purity requirements, mono-iodination.

Reagents:

-

Substrate: 3-Amino-2-cyanopyridine (1.0 equiv)

-

Reagent: N-Iodosuccinimide (NIS) (1.05 - 1.1 equiv)

-

Catalyst: Trifluoroacetic acid (TFA) (0.1 equiv) - Optional, accelerates reaction.

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 3-amino-2-cyanopyridine (1.0 g, 8.4 mmol) and anhydrous MeCN (10 mL). Ensure complete dissolution.

-

Activation: (Optional) Add TFA (0.1 equiv) to protonate the pyridine nitrogen slightly, reducing non-specific binding, though the 3-amino group usually suffices for activation.

-

Addition: Cool the solution to 0°C. Add NIS (1.98 g, 8.8 mmol) portion-wise over 15 minutes. Note: Rapid addition can cause exotherms and loss of regiocontrol.

-

Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.

-

Monitoring: Check via LC-MS. Look for M+1 = 246 (Mono-iodo). If starting material remains, heat to 45°C for 2 hours.

-

-

Quench: Pour the reaction mixture into a 10% sodium thiosulfate (

) solution (50 mL) to reduce unreacted iodine (indicated by color change from reddish-brown to yellow/white). -

Isolation:

-

If precipitate forms: Filter the solid, wash with water, and dry.

-

If no precipitate: Extract with Ethyl Acetate (3x 30 mL), wash organic layer with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).

Expected Yield: 75–85% Target Product: 6-Iodo-3-amino-2-pyridinecarbonitrile.

Protocol B: Oxidative Iodination (Scale-Up Compatible)

Best for: Large scale, lower cost reagents, accessing di-iodo derivatives if stoichiometry is increased.

Reagents:

-

Substrate: 3-Amino-2-cyanopyridine (1.0 equiv)

-

Iodine (

) (0.55 equiv) -

Periodic Acid (

) (0.2 equiv) or Iodic Acid ( -

Solvent: Acetic Acid (

) / Water /

Step-by-Step Methodology:

-

Dissolution: Dissolve the substrate (10 g) in Glacial Acetic Acid (60 mL) and water (10 mL). Add conc.

(0.5 mL). -

Oxidant Addition: Add Periodic Acid (

) and stir for 10 minutes. -

Iodine Addition: Add solid Iodine (

) in one portion. -

Heating: Heat the mixture to 60–80°C. Stir for 4 hours.

-

Workup: Cool to RT. Pour into ice water containing sodium bisulfite (

). -

Neutralization: Neutralize carefully with saturated

or NaOH solution to pH 7-8 to precipitate the free base. -

Filtration: Collect the solid by vacuum filtration.

Note: This method is more aggressive and may yield the 4,6-diiodo derivative if excess reagent is used (2.2 equiv

Part 4: Process Workflow & Visualization

Diagram 2: Experimental Workflow (NIS Protocol)

Figure 2: Step-by-step workflow for the NIS-mediated regioselective iodination.

Part 5: Quality Control & Data Analysis

Successful synthesis must be validated by NMR to confirm regiochemistry. The coupling constants (

Table 1: NMR Interpretation Guide

| Position | Proton | Multiplicity | Coupling Constant ( | Diagnostic Feature |

| Substrate | H4, H5, H6 | Multiplets | 3 protons in aromatic region. | |

| 6-Iodo (Product) | H4, H5 | Doublets | AB System. Two doublets. No small meta-coupling. | |

| 4-Iodo (Impurity) | H5, H6 | Doublets | Different coupling constant than 6-iodo. | |

| 4,6-Diiodo | H5 | Singlet | - | Only one aromatic proton remains. |

Troubleshooting Table:

| Issue | Probable Cause | Solution |

| Low Conversion | Deactivated ring (Nitrile effect). | Increase Temp to 60°C or add catalyst (TFA/TsOH). |

| Di-iodination | Excess NIS or high local concentration. | Add NIS slower; strict 1.05 equiv control. |

| Dark Color in Product | Trapped Iodine. | Wash organic layer thoroughly with Sodium Thiosulfate. |

References

-

General Pyridine Iodination: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047–5048. Link

-

Mechanistic Insight (Aminopyridines): Gouda, M. A., et al. (2014).[2] Chemistry of 2-Amino-3-cyanopyridines. Synthetic Communications, 44(3), 297–330. Link[2]

-

Oxidative Iodination Protocols: Shetgiri, N. P., & Nayak, B. K. (2005). A simple and rapid method for iodination of aromatic amines. Indian Journal of Chemistry, 44B, 1933-1936. Link

-

Analogous Scaffold Synthesis (Kinase Inhibitors): Subramanian, G., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives. Journal of Biochemical and Molecular Toxicology. Link

Sources

- 1. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: One-Pot Synthesis of Polysubstituted 3-Iodopyridines

Executive Summary

Polysubstituted 3-iodopyridines are critical scaffolds in medicinal chemistry, serving as versatile precursors for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck). Traditional synthesis often involves multi-step procedures: pyridine ring construction followed by regioselective halogenation, which frequently suffers from poor atom economy and regioisomeric mixtures.

This Application Note details a robust one-pot electrophilic iodocyclization protocol. By utilizing

Scientific Principles & Mechanism[1][2]

The Electrophilic Trigger

The core principle of this protocol is electrophilic activation of the alkyne . Unlike metal-catalyzed cycloisomerizations, this method uses an electrophilic iodine species (

-

Activation: The iodine source (

or NIS) coordinates to the alkyne, forming an iodonium intermediate. -

Cyclization: The carbonyl oxygen (or enamine nitrogen, depending on tautomer) attacks the activated alkyne in a 6-endo-dig fashion.

-

Aromatization: Subsequent elimination of water (dehydration) drives the system toward aromaticity, yielding the pyridine core with the iodine atom installed at the 3-position.

Mechanistic Pathway Visualization

The following diagram illustrates the cascade transformation from the acyclic precursor to the iodinated heterocycle.

Figure 1: Mechanistic pathway of iodine-mediated electrophilic cyclization.

Experimental Protocol

Materials & Reagents[3][4]

-

Precursor:

-propargylic -

Iodine Source:

-Iodosuccinimide (NIS) (Preferred for solubility) or Molecular Iodine ( -

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (Anhydrous).

-

Additives: Sodium bicarbonate (

) (Optional, to neutralize acid byproducts).

Standard Operating Procedure (SOP)

Step 1: Preparation of Reaction Vessel

-

Oven-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon to ensure an inert atmosphere (critical for reproducible yields).

Step 2: Reactant Charging

-

Add

-propargylic -

Add anhydrous DCM (5.0 mL, 0.2 M concentration). Stir until fully dissolved.

-

Cool the mixture to 0°C using an ice bath (if using highly reactive substrates) or maintain at Room Temperature (RT) for standard substrates.

Step 3: Electrophile Addition

-

Add NIS (1.2 mmol, 1.2 equiv) portion-wise over 5 minutes.

-

Note: If using

, add as a solution in DCM to prevent local concentration spikes.

-

-

Seal the flask and allow the reaction to stir.

Step 4: Monitoring & Workup

-

Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. Conversion is typically complete within 1–4 hours.

-

Quench: Add saturated aqueous

(sodium thiosulfate) to reduce excess iodine (color changes from dark red/brown to yellow/clear). -

Extraction: Extract with DCM (

mL). Wash combined organics with brine.[1] -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo.

Step 5: Purification

-

Purify residue via flash column chromatography (Silica gel, gradient Hexane

10% EtOAc/Hexane).

Optimization & Data Analysis

Solvent and Iodine Source Effects

The choice of solvent and iodine source dramatically impacts the yield. The table below summarizes optimization studies for a model substrate (phenyl-substituted enaminone).

| Entry | Iodine Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

| 1 | DCM | RT | 6 | 65 | Moderate yield, difficult purification | |

| 2 | MeCN | Reflux | 2 | 72 | Faster, but some decomposition | |

| 3 | NIS (1.2 eq) | DCM | RT | 2 | 88 | Optimal conditions |

| 4 | NIS (1.2 eq) | Toluene | 80 | 4 | 55 | Poor solubility of NIS |

| 5 | NIS (1.2 eq) | THF | RT | 12 | 40 | Solvent interference |

Workflow Decision Tree

Use this logic flow to adapt the protocol for specific substrate classes.

Figure 2: Operational decision tree for protocol adaptation.

Troubleshooting & Critical Parameters

Regioselectivity Confirmation

-

Issue: Formation of 5-iodo regioisomer or non-cyclized iodinated side products.

-

Validation: 3-iodopyridines typically show a distinct coupling pattern in

NMR. The proton at C2 (if unsubstituted) will appear as a singlet or doublet with small coupling constants downfield ( -

Solution: Ensure the enaminone precursor is pure. The geometry (

vs

Moisture Control

-

Issue: Hydrolysis of the enaminone back to the diketone.

-

Solution: Strictly anhydrous solvents are required. The presence of water competes with the internal nucleophile (carbonyl oxygen) for the activated iodonium species.

Safety

-

Iodine/NIS: Corrosive and harmful if inhaled. Handle in a fume hood.

-

Waste: Segregate halogenated organic waste.

References

-

Facile synthesis of iodopyridines from N-propargylic β-enaminones via iodine-mediated electrophilic cycliz

-

Regioselective, Molecular Iodine-Mediated C3 Iodin

- Source: Journal of Organic Chemistry / NIH PubMed, 2015.

- Context: Mechanistic insights into radical vs ionic pathways in iodine-mediated heterocycle form

-

Synthesis of Pyridine Derivatives by Regio- and Stereoselective Addition.

- Source: Chemical Reviews, 2010.

- Context: Background on pyridine functionaliz

-

Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cycliz

- Source: Journal of Organic Chemistry, 2010.

- Context: Validates the general reactivity of enamines/enaminones toward iodine-mediated cycliz

Sources

Application Note: Rapid Microwave-Assisted Synthesis of 3-Amino-2-cyano-6-iodopyridine

Introduction

The 3-amino-2-cyanopyridine scaffold is a crucial pharmacophore found in a variety of therapeutic agents, valued for its role in kinase inhibition and other biological activities.[1][2] The introduction of an iodine atom at the 6-position provides a versatile handle for further functionalization through cross-coupling reactions, making 3-Amino-2-cyano-6-iodopyridine a highly valuable building block in medicinal chemistry and drug development. Traditional synthetic routes to such compounds often involve lengthy reaction times and harsh conditions.[3] This application note details a rapid, efficient, and high-yield protocol for the synthesis of this compound utilizing microwave-assisted organic synthesis (MAOS) technology. The principles of microwave heating offer significant advantages over conventional methods, including accelerated reaction rates, improved yields, and enhanced purity of the final product.[4][5]

The Causality Behind Experimental Choices: Why Microwave Synthesis?

Microwave irradiation has emerged as a powerful tool in modern organic synthesis due to its ability to directly and efficiently heat the reaction mixture.[4] Unlike conventional heating, which relies on conduction and convection, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized superheating can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes.[5] For the synthesis of this compound, a one-pot, multi-component approach is proposed, which is particularly amenable to microwave assistance. The high temperatures and pressures achievable in a sealed microwave reactor can drive the reaction to completion quickly and efficiently, minimizing the formation of side products.[6]

Proposed Reaction Mechanism

The proposed synthesis proceeds via a one-pot reaction of a suitable starting material, malononitrile, and a source of ammonia, such as ammonium acetate, under microwave irradiation. A plausible starting material for this transformation would be 2-chloro-6-iodopyridine, which would first undergo a nucleophilic substitution with an amine source, followed by the introduction of the cyano group. However, a more direct and efficient approach is a multi-component reaction starting from a more elaborated precursor. Based on analogous syntheses of 2-amino-3-cyanopyridines, a plausible pathway involves the condensation of an appropriate iodinated carbonyl compound with malononitrile and an ammonium source.[1]

Experimental Protocol

This protocol provides a detailed methodology for the microwave-assisted synthesis of this compound.

Materials:

-

2-Amino-6-iodopyridine

-

Malononitrile

-

Ammonium acetate

-

Ethanol (absolute)

-

Microwave synthesizer with sealed reaction vessels

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Column chromatography apparatus (silica gel)

Instrumentation:

A dedicated microwave synthesizer capable of controlling temperature, pressure, and power is required. The reaction should be performed in a sealed vessel designed for microwave chemistry.

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2-amino-6-iodopyridine (1 mmol), malononitrile (1.2 mmol), and ammonium acetate (2 mmol).

-

Solvent Addition: Add 5 mL of absolute ethanol to the reaction vessel.

-

Vessel Sealing: Securely seal the vessel according to the microwave synthesizer manufacturer's instructions.

-

Microwave Irradiation: Place the sealed vessel into the microwave synthesizer cavity. Irradiate the reaction mixture at 120°C for 15 minutes with continuous stirring.[7][8] The synthesizer will automatically adjust the power to maintain the set temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).

-

Cooling and Workup: After the irradiation is complete, allow the vessel to cool to room temperature.

-

Isolation of Crude Product: Open the vessel in a well-ventilated fume hood. The product may precipitate out of the solution upon cooling. If so, collect the precipitate by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure this compound.

-

Characterization: Characterize the final product by standard analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.[2]

Data Presentation

Table 1: Reaction Parameters and Expected Outcome

| Parameter | Value |

| Starting Material | 2-Amino-6-iodopyridine |

| Reagents | Malononitrile, Ammonium Acetate |

| Solvent | Ethanol |

| Temperature | 120°C |

| Reaction Time | 15 minutes |

| Expected Yield | > 80% (based on analogous reactions) |

| Purity (post-purification) | > 95% |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the microwave-assisted synthesis of this compound.

Proposed General Reaction Scheme

Caption: General reaction scheme for the formation of the target molecule.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the conversion of starting materials to the desired product. The purification step via column chromatography ensures the isolation of a high-purity compound. Finally, comprehensive characterization of the product using standard analytical techniques provides definitive confirmation of its structure and purity, ensuring the reliability and reproducibility of the synthesis.

Conclusion

This application note presents a robust and efficient protocol for the microwave-assisted synthesis of this compound. The significant reduction in reaction time, coupled with high expected yields, showcases the power of microwave technology in accelerating synthetic workflows for the generation of valuable chemical building blocks. This method is highly amenable to parallel synthesis and library generation, making it a valuable tool for researchers in drug discovery and development.

References

-

Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. PubMed. Available at: [Link]

-

Microwave-assisted cyanation of an aryl bromide directly on a metal-organic framework. Dalton Transactions. Available at: [Link]

-

Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. PubMed. Available at: [Link]

-

An efficient microwave-assisted synthesis and antimicrobial activity of novel 2-amino 3-cyano pyridine derivatives using two reusable solid acids as catalysts. -ORCA - Cardiff University. Available at: [Link]

-

Microwave-Assisted Synthesis of 3-Aminoindole-2-carbonitriles from Anthranilonitriles via N-Unpotected 2-(Cyanomethylamino)benzonitriles. ResearchGate. Available at: [Link]

-

Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. MDPI. Available at: [Link]

-

Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Publishing. Available at: [Link]

-

Optimisation and scale-up of microwave assisted cyanation. ScienceDirect. Available at: [Link]

-

Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidinespirohydantoins as precursors of restricted α-amino acids. Arkivoc. Available at: [Link]

-

Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PMC - NIH. Available at: [Link]

-

Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). MDPI. Available at: [Link]

-

One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. Available at: [Link]

-

Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. Available at: [Link]

-

One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ResearchGate. Available at: [Link]

- Process for the preparation of amino-halogenopyridines. Google Patents.

-

A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. PMC - PubMed Central. Available at: [Link]

-

C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. PubMed. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Amino-6-cyanopyridine synthesis - chemicalbook [chemicalbook.com]

- 4. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cem.de [cem.de]

- 6. arkat-usa.org [arkat-usa.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

Forging Bicyclic Heterocycles: A Technical Guide to the Synthetic Utility of 3-Amino-2-cyano-6-iodopyridine

Introduction: The Strategic Value of a Versatile Pyridine Building Block

In the landscape of medicinal chemistry and drug discovery, bicyclic heterocycles represent a privileged class of scaffolds. Their rigidified structures allow for precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for biological targets. The strategic incorporation of a pyridine ring within these frameworks often imparts favorable pharmacokinetic properties. At the forefront of constructing these valuable molecular architectures is the versatile starting material, 3-amino-2-cyano-6-iodopyridine. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the preparation of diverse bicyclic heterocycles from this key building block. We will delve into the mechanistic rationale behind various synthetic strategies and provide detailed, field-proven protocols to empower your research endeavors.

The unique arrangement of functional groups in this compound offers a powerful platform for a multitude of synthetic transformations. The vicinal amino and cyano groups are poised for cyclization to form a fused pyrimidine ring, leading to the pyrido[2,3-d]pyrimidine core, a prevalent motif in kinase inhibitors.[1][2] The iodo-substituent at the 6-position serves as a versatile handle for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents that can subsequently participate in intramolecular cyclization events. This dual reactivity is the cornerstone of its synthetic utility, allowing for the convergent and efficient assembly of complex heterocyclic systems.

This guide will explore three principal synthetic avenues:

-

Palladium-Catalyzed Cross-Coupling followed by Intramolecular Cyclization: Leveraging the reactivity of the C-I bond through Sonogashira and Buchwald-Hartwig reactions to introduce functionalities that facilitate subsequent ring closure.

-

Synthesis of Thieno[2,3-b]pyridines: Utilizing the inherent reactivity of the aminocyanopyridine moiety in reactions with sulfur-based reagents.

-

Construction of Pyrido[2,3-d]pyrimidines: Exploiting the adjacent amino and cyano groups for the formation of a fused pyrimidine ring.

Each section will provide a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and expert insights to ensure successful implementation in your laboratory.

Part 1: Palladium-Catalyzed Cross-Coupling and Cyclization Cascades

The iodine atom at the 6-position of this compound is a prime site for palladium-catalyzed cross-coupling reactions. This approach allows for the strategic introduction of a variety of carbon and nitrogen-based functionalities, which can then undergo intramolecular cyclization to forge the second heterocyclic ring.

Sonogashira Coupling Followed by Intramolecular Cyclization: Access to Furopyridines

The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a robust method for forming carbon-carbon bonds.[3] By coupling this compound with a terminal alkyne bearing a nucleophilic group (e.g., a hydroxyl group), a subsequent intramolecular cyclization can be triggered to construct a fused furan ring, yielding a furopyridine derivative.

Causality Behind Experimental Choices:

-

Catalyst System: A combination of a palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, and a copper(I) co-catalyst, typically CuI, is employed. The palladium catalyst facilitates the oxidative addition to the C-I bond, while the copper co-catalyst activates the alkyne.[4]

-

Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne, forming the reactive copper acetylide, and to neutralize the hydrogen iodide generated during the reaction.

-

Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent quenching of the catalyst and reagents.

-

Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to protect the palladium(0) catalyst from oxidation.

Experimental Workflow Diagram:

Caption: Workflow for Furopyridine Synthesis.

Detailed Protocol: Synthesis of a Furopyridine Derivative

This protocol is adapted from established procedures for similar substrates and is optimized for the higher reactivity of the iodo-substituent.[4][5]

Materials:

-

This compound

-

A terminal alkyne with a hydroxyl group (e.g., 2-propyn-1-ol)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous, deoxygenated tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Solvent and Reagent Addition: Add anhydrous, deoxygenated THF (10 mL per 1 mmol of the starting pyridine) and triethylamine (3.0 eq). Stir the mixture for 10 minutes at room temperature.

-

Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the cyclized furopyridine product. In some cases, the cyclization occurs spontaneously upon work-up or during purification on silica gel. If the intermediate 6-alkynylpyridine is isolated, cyclization can be induced by treatment with a base (e.g., potassium carbonate in DMF) or acid.[6]

| Parameter | Condition | Rationale |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) | Efficient for C(sp²)-I bond activation. |

| Copper Co-catalyst | CuI (6 mol%) | Facilitates the formation of the copper acetylide. |

| Base | Triethylamine (3.0 eq) | Deprotonates the alkyne and scavenges HI. |

| Solvent | Anhydrous, deoxygenated THF | Prevents catalyst deactivation and side reactions. |

| Temperature | Room Temperature | Sufficient for the highly reactive iodo-substrate. |

| Reaction Time | 2-4 hours | Typically sufficient for complete conversion. |

Buchwald-Hartwig Amination for Pyrido[2,3-b]pyrazine Synthesis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This reaction can be employed to couple this compound with a suitable diamine, such as ethylenediamine. The resulting intermediate can then undergo an intramolecular cyclization to form a fused pyrazine ring, yielding a pyrido[2,3-b]pyrazine derivative.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of palladium precursor and ligand is critical for the efficiency of the Buchwald-Hartwig amination. A common combination is a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as Xantphos or RuPhos. These ligands promote the reductive elimination step, which is often rate-limiting.[8]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

-

Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.

Experimental Workflow Diagram:

Caption: Workflow for Pyrido[2,3-b]pyrazine Synthesis.

Detailed Protocol: Synthesis of a Pyrido[2,3-b]pyrazine Derivative

This protocol is a representative procedure based on established methods for Buchwald-Hartwig amination of halo-pyridines.[8]

Materials:

-

This compound

-

Ethylenediamine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 eq) and Xantphos (0.04 eq) to a dry Schlenk flask. Add anhydrous toluene and stir for 15 minutes at room temperature.

-

Reaction Setup: To the flask containing the pre-formed catalyst, add this compound (1.0 eq) and NaOtBu (1.4 eq).

-

Reagent Addition: Add a solution of ethylenediamine (1.2 eq) in anhydrous toluene.

-

Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). This may take 12-24 hours.

-

Work-up: Cool the reaction to room temperature and quench with a saturated aqueous NaHCO₃ solution. Extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, which is the cyclized pyrido[2,3-b]pyrazine, can be purified by silica gel column chromatography.

| Parameter | Condition | Rationale |

| Palladium Catalyst | Pd(OAc)₂ (2 mol%) | Common and effective palladium precursor. |

| Ligand | Xantphos (4 mol%) | Bulky ligand that promotes reductive elimination. |

| Base | NaOtBu (1.4 eq) | Strong, non-nucleophilic base. |

| Solvent | Anhydrous toluene | High-boiling, aprotic solvent. |

| Temperature | 100-110 °C | Provides thermal energy for the catalytic cycle. |

| Reaction Time | 12-24 hours | Varies depending on the specific substrates. |

Part 2: Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are another important class of bicyclic heterocycles with diverse biological activities.[9][10] A common strategy for their synthesis involves the reaction of an appropriately substituted aminopyridine with a sulfur-containing reagent. In the case of 3-amino-2-cyanopyridine derivatives, the Gewald reaction and its variations are particularly useful. While a direct reaction with elemental sulfur is one approach, a more controlled method involves the use of a reagent that can provide a two-carbon unit with a sulfur atom.

A plausible one-pot approach for the synthesis of a 3-aminothieno[2,3-b]pyridine derivative from this compound would involve a reaction with a compound containing an active methylene group and a source of sulfur, followed by intramolecular cyclization. A more direct method involves the reaction with an α-mercapto carbonyl compound.

Experimental Workflow Diagram:

Caption: Workflow for Thieno[2,3-b]pyridine Synthesis.

Detailed Protocol: Synthesis of a Thieno[2,3-b]pyridine Derivative

This protocol is a generalized procedure based on the Thorpe-Ziegler cyclization of S-alkylated intermediates derived from cyanopyridine-2(1H)-thiones, which can be conceptually adapted.[11] A direct conversion from this compound can be envisioned by reacting it with an α-chloro-N-arylacetamide in the presence of a base, followed by intramolecular cyclization of a presumed thioether intermediate. However, a more established route would first convert the starting material to a pyridinethione. For a direct approach, a reaction with sodium sulfide to displace the iodide, followed by reaction with an α-halo ketone and cyclization is a plausible, albeit multi-step, one-pot sequence.

Given the complexity and the lack of a direct literature precedent for a one-pot synthesis from the iodo-compound, a more reliable two-step approach is recommended and outlined here conceptually.

Conceptual Two-Step Protocol:

-

Displacement of Iodide with a Sulfur Nucleophile: React this compound with a sulfur source like sodium sulfide or thiourea to introduce the sulfur atom at the 6-position. This would likely require elevated temperatures in a polar aprotic solvent like DMF.

-

Annulation of the Thiophene Ring: The resulting 6-mercapto-3-amino-2-cyanopyridine can then be reacted with an α-halo ketone or α-halo ester in the presence of a base. This leads to S-alkylation followed by an intramolecular Thorpe-Ziegler type cyclization, where the enolate formed attacks the cyano group to form the thiophene ring.[12]

Due to the lack of a specific, validated protocol for this transformation starting from this compound, researchers are encouraged to first perform small-scale test reactions to optimize the conditions for both steps.

Part 3: Construction of Pyrido[2,3-d]pyrimidines

The 1,3-relationship of the amino and cyano groups in this compound makes it an ideal precursor for the synthesis of pyrido[2,3-d]pyrimidines.[13] This transformation can be achieved by reacting the starting material with a one-carbon electrophile, such as formic acid or a formamide equivalent, which leads to the formation of the fused pyrimidine ring.

Experimental Workflow Diagram:

Caption: Workflow for Pyrido[2,3-d]pyrimidine Synthesis.

Detailed Protocol: Synthesis of a 4-Aminopyrido[2,3-d]pyrimidine Derivative

This protocol is based on well-established procedures for the cyclization of 2-aminonicotinonitriles.[13]

Materials:

-

This compound

-

Formic acid (≥95%)

-

Water

-

Aqueous ammonia solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

-

Reagent Addition: Add formic acid (10-20 equivalents).

-

Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of an aqueous ammonia solution until the pH is approximately 7-8.

-

Isolation: The product, a 4-aminopyrido[2,3-d]pyrimidine derivative, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

| Parameter | Condition | Rationale |

| Reagent | Formic Acid (10-20 eq) | Serves as both the solvent and the one-carbon electrophile. |

| Temperature | 100-110 °C (Reflux) | Provides the necessary activation energy for the cyclization. |

| Reaction Time | 2-6 hours | Dependent on the reactivity of the substrate. |

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of a wide range of bicyclic heterocycles. The strategic combination of its inherent reactivity and the power of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, opens up a vast chemical space for exploration. The protocols detailed in this application note provide a solid foundation for researchers to construct novel furopyridines, pyrido[2,3-b]pyrazines, thieno[2,3-b]pyridines, and pyrido[2,3-d]pyrimidines.

The future of this field lies in the development of more efficient, one-pot procedures that combine cross-coupling and cyclization steps, minimizing purification and increasing overall yield. Furthermore, the exploration of other cross-coupling reactions, such as Suzuki and Stille couplings, with this compound will undoubtedly lead to the discovery of new and innovative synthetic routes to complex heterocyclic systems of medicinal importance. As our understanding of catalytic processes deepens, so too will our ability to harness the full potential of this remarkable pyridine building block.

References

-

Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2024). Molecules. [Link]

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). University of Southampton ePrints. [Link]

-

One-Pot Synthesis of 4,6-Diaryl-3-cyanopyridine-2(1H)-thiones and Their Transformation to Substituted Thieno[2,3-b;4,5-b]dipyridines and Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. (2025). ResearchGate. [Link]

-

Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (n.d.). MDPI. [Link]

-

Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. (2023). MDPI. [Link]

-

Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review. (2025). PubMed. [Link]

-

Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). National Institutes of Health. [Link]

-

Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. (2007). PubMed. [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). ResearchGate. [Link]

-

Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (n.d.). RSC Publishing. [Link]

-

Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (n.d.). National Institutes of Health. [Link]

-

A Convenient One-pot Synthesis of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones from 2H-Thieno[2,3-d][5][11]oxazine-2,4(1H)-diones, Aromatic Aldehydes and Amines. (2018). ResearchGate. [Link]

-

Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (n.d.). ACS Publications. [Link]

-

Preparation of Novel 2,3,8-Trisubstituted Pyrido[3,4-b]pyrazines and Pyrido[2,3-b]pyrazines. (2025). ResearchGate. [Link]

-

Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. (n.d.). MDPI. [Link]

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). National Institutes of Health. [Link]

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (n.d.). RSC Publishing. [Link]

-

Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and modification on the thieno[3][11]pyridine scaffold. (n.d.). ResearchGate. [Link]

-

Radical cascade cyclization of amino acid-tethered 1,6-enynones with sulfonyl hydrazides for N-terminal modification: synthesis of functionalized succinimide derivatives. (2025). National Institutes of Health. [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). ACS Publications. [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2025). ResearchGate. [Link]

Sources

- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radical cascade cyclization of amino acid-tethered 1,6-enynones with sulfonyl hydrazides for N-terminal modification: synthesis of functionalized succinimide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Iodination of Aminocyanopyridines

Welcome to the technical support center for the iodination of aminocyanopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this challenging but crucial transformation. Iodinated aminocyanopyridines are valuable intermediates in pharmaceutical synthesis, and achieving high yields and regioselectivity is paramount. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common issues encountered in the lab.

Section 1: Foundational Concepts & Initial Strategy

Before troubleshooting, it's essential to understand the underlying chemistry. The iodination of aminocyanopyridines is an electrophilic aromatic substitution (SEAr) reaction on a complex heterocyclic system.

-

The Pyridine Ring: Inherently electron-deficient, making it less reactive towards electrophiles than benzene.

-

The Amino Group (-NH₂): A powerful activating, ortho-, para- directing group due to its lone pair of electrons that can be donated into the ring.

-

The Cyano Group (-CN): A strong deactivating, meta- directing group due to its powerful electron-withdrawing inductive and resonance effects.

The interplay between these groups dictates the reactivity and regioselectivity of the iodination. The amino group is the primary driver of the reaction, directing the incoming electrophile to its ortho and para positions. The challenge often lies in overcoming the overall deactivation by the pyridine nitrogen and the cyano group.

FAQ: Which iodinating reagent should I start with?

For initial screening, N-Iodosuccinimide (NIS) is often the preferred choice. It is a crystalline, easy-to-handle solid that provides a moderately reactive electrophilic iodine source under mild conditions, which helps prevent over-iodination and decomposition of sensitive substrates.[1][2] While molecular iodine (I₂) is cheaper, it is a much weaker electrophile and typically requires an activating agent (an oxidant or a Lewis acid) to be effective, adding complexity to the initial setup.[3][4]

Table 1: Comparison of Common Iodinating Reagents

| Reagent | Formula | Pros | Cons | Typical Conditions |

| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | Mild, selective, easy to handle, good functional group tolerance.[1] | Higher cost, light-sensitive.[1][4] | Acetonitrile, DMF, or DCM; often with catalytic acid (e.g., TFA).[2] |

| Molecular Iodine (I₂) | I₂ | Inexpensive, readily available. | Low reactivity, often requires an activator/oxidant.[3][5] | Requires an oxidant (e.g., H₂O₂, Oxone) or a Lewis/Brønsted acid.[4][6][7] |

| Iodine Monochloride (ICl) | ICl | Highly reactive, effective for deactivated rings. | Less selective, can lead to side products, corrosive.[8][9] | Often used in acidic media like HCl or acetic acid.[8] |

| I₂ / Silver Salts | I₂ + Ag⁺ (e.g., AgNO₃, Ag₂SO₄) | Generates a highly potent electrophile. | Stoichiometric silver waste, high cost. | Aprotic solvents (DCM, MeCN).[10][11] |

Section 2: Troubleshooting Guide - Common Problems & Solutions

This section addresses the most frequent challenges encountered during the iodination of aminocyanopyridines.

Q1: My reaction is not working. After extended stirring, I only recover my starting material.

Root Cause Analysis: This is a classic sign of insufficient electrophilicity. The combination of the electron-deficient pyridine ring and the deactivating cyano group makes the substrate too unreactive for the chosen conditions. Molecular iodine (I₂) alone is a common culprit.[5][11]

Solutions:

-

Switch to a Stronger Reagent: If you are using I₂, the most straightforward solution is to switch to N-Iodosuccinimide (NIS) .[1][2] If NIS also fails, the more potent Iodine Monochloride (ICl) can be attempted, though with caution due to its higher reactivity.[8]

-

Activate Your Iodine Source: If you must use I₂, it needs to be activated to generate a more powerful electrophilic species, often written as "I⁺".[4]

-

Oxidative Method: Add an oxidant like hydrogen peroxide (H₂O₂) or Oxone.[6][7] The oxidant converts iodide (I⁻), formed during the reaction, back to an electrophilic species, driving the reaction forward.

-

Lewis Acid / Silver Salt Method: Add a silver salt such as silver nitrate (AgNO₃) or silver sulfate (Ag₂SO₄).[10][12] The silver ion coordinates to one of the iodine atoms in I₂, polarizing the I-I bond and generating a highly electrophilic "I⁺" equivalent.[11]

-

-

Add a Catalytic Acid: For reagents like NIS, adding a catalytic amount of a strong acid like trifluoroacetic acid (TFA) can significantly increase the reaction rate.[2] The acid protonates the succinimide nitrogen, making the iodine atom more electron-deficient and thus more electrophilic.

Caption: Troubleshooting workflow for a stalled iodination reaction.

Q2: I'm getting a mixture of isomers. How can I improve regioselectivity?

Root Cause Analysis: The powerful activating effect of the amino group directs iodination to both its ortho and para positions. The formation of multiple products indicates that the electronic preference for one position over the other is not strong enough under the reaction conditions, or that steric hindrance is not sufficient to block one site.

Solutions:

-

Lower the Reaction Temperature: Running the reaction at 0 °C or even -20 °C can enhance selectivity. The transition state leading to the thermodynamically favored product is often lower in energy, and colder temperatures provide the system with less energy to overcome the barrier to the less-favored kinetic product.

-

Change the Solvent: The polarity of the solvent can influence the charge distribution in the transition state. Experiment with a range of solvents, from non-polar (like Dichloromethane, DCM) to polar aprotic (like Acetonitrile, MeCN, or Dimethylformamide, DMF).

-

Use a Bulkier Iodinating Reagent: While less common, using a bulkier iodine source can favor substitution at the less sterically hindered position. For example, 1,3-diiodo-5,5-dimethylhydantoin (DIH) is sterically more demanding than NIS or I₂.[5][13]

-

Protecting Group Strategy: If selectivity remains elusive, consider temporarily protecting the amino group as an amide (e.g., acetyl or pivaloyl). This changes its directing ability and steric profile, which can fundamentally alter the regiochemical outcome. The protecting group can be removed after the iodination step.

Caption: Key factors that govern regioselectivity in the reaction.

Q3: My starting material is decomposing, and the reaction mixture is turning dark.